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molecular formula C7H10O4 B8449332 Ethyl 3-(acetyloxy)-2-propenoate

Ethyl 3-(acetyloxy)-2-propenoate

Cat. No. B8449332
M. Wt: 158.15 g/mol
InChI Key: CTQAODRCOVPAEH-UHFFFAOYSA-N
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Patent
US07019179B2

Procedure details

In a flask, 15 mmol of benzene, 1.5 mmol of ethyl acrylate, 0.1 mmol of palladium(II) acetate, 0.02 mmol of H7PMo8V4O40, 0.08 mmol of sodium acetate, 0.1 mmol of acetylacetone, and 5 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 6 hours. The resulting reaction mixture was analyzed by gas chromatography to find that ethyl cinnamate, ethyl 3,3-diphernylacrylate, and ethyl 3-acetoxyacrylate were produced in yields of 63%, 5%, and 12%, respectively.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
H7PMo8V4O40
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
0.08 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9].[C:14]([O-:17])(=[O:16])[CH3:15].[Na+].C(CC(=O)C)(=O)C.O=O.C(OCC)(=O)C=CC1C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(=O)C>[C:14]([O:17][CH:9]=[CH:8][C:7]([O:11][CH2:12][CH3:13])=[O:10])(=[O:16])[CH3:15] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
H7PMo8V4O40
Quantity
0.02 mmol
Type
reactant
Smiles
Name
Quantity
0.08 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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